Cas no 1934481-29-4 ((5-chloro-2-iodophenyl)methanesulfonyl chloride)

1934481-29-4 structure
상품 이름:(5-chloro-2-iodophenyl)methanesulfonyl chloride
(5-chloro-2-iodophenyl)methanesulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanesulfonyl chloride, 5-chloro-2-iodo-
- (5-chloro-2-iodophenyl)methanesulfonyl chloride
-
- 인치: 1S/C7H5Cl2IO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2
- InChIKey: FHRBNNSABCKNCC-UHFFFAOYSA-N
- 미소: C1(CS(Cl)(=O)=O)=CC(Cl)=CC=C1I
(5-chloro-2-iodophenyl)methanesulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104246-0.1g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 0.1g |
$741.0 | 2023-10-28 | |
Enamine | EN300-104246-0.25g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 0.25g |
$774.0 | 2023-10-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00967325-1g |
(5-Chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 1g |
¥5677.0 | 2023-03-12 | |
Enamine | EN300-104246-5.0g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 5g |
$3313.0 | 2023-06-10 | ||
Enamine | EN300-104246-2.5g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 2.5g |
$1650.0 | 2023-10-28 | |
Enamine | EN300-104246-0.05g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 0.05g |
$707.0 | 2023-10-28 | |
Enamine | EN300-104246-1g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 1g |
$842.0 | 2023-10-28 | |
Enamine | EN300-104246-10.0g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 10g |
$4914.0 | 2023-06-10 | ||
Enamine | EN300-104246-0.5g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 95% | 0.5g |
$809.0 | 2023-10-28 | |
Enamine | EN300-104246-1.0g |
(5-chloro-2-iodophenyl)methanesulfonyl chloride |
1934481-29-4 | 1g |
$1142.0 | 2023-06-10 |
(5-chloro-2-iodophenyl)methanesulfonyl chloride 관련 문헌
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1934481-29-4 ((5-chloro-2-iodophenyl)methanesulfonyl chloride) 관련 제품
- 2228265-64-1(2-fluoro-1-4-fluoro-3-(trifluoromethyl)phenylethan-1-ol)
- 1955519-88-6(hydrochloride)
- 1806954-12-0(2-(Difluoromethyl)-5-iodo-3-nitropyridine-4-carboxamide)
- 26176-22-7(2-(1H-Pyrrol-1-yl)-5,6-dihydro-4H-cyclopentabthiophene-3-carboxylic Acid)
- 1588977-21-2(3-Pyridinecarboxylic acid, 4,6-dichloro-5-fluoro-, methyl ester)
- 861410-66-4(2-{2-[(3-bromobenzyl)amino]ethoxy}ethanol)
- 2758005-57-9(2-(3-Ethoxyazetidin-3-yl)acetic acid hydrochloride)
- 2171450-67-0(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidin-2-ylacetic acid)
- 2229011-61-2(7-(oxiran-2-yl)methyl-1H-indole)
- 463341-43-7(1,2-Benzisothiazol-5-ol, 2,3-dihydro-3,3-dimethyl-, 1,1-dioxide)
추천 공급업체
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
